

Off-target effects of MAX-40279 hemifumarate in cell lines

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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719 Get Quote

Technical Support Center: MAX-40279 Hemifumarate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **MAX-40279 hemifumarate**. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is MAX-40279 hemifumarate and what are its primary targets?

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] It is effective against wild-type FLT3 and mutant forms, including those that confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[2] MAX-40279 has been developed for the potential treatment of acute myeloid leukemia (AML).[2][3]

Q2: What are the known downstream effects of MAX-40279?

In addition to inhibiting FLT3 and FGFR signaling, MAX-40279 has been shown to inhibit the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 and to suppress the endothelial-to-mesenchymal transition (EndMT).[2]



Q3: What are off-target effects and why are they a concern with kinase inhibitors?

Off-target effects occur when a drug binds to and affects proteins other than its intended target. [4][5] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of kinases, there is a potential for cross-reactivity with other kinases. These off-target interactions can lead to unexpected experimental results, cellular toxicity, or misinterpretation of data.[4][5]

Q4: Is there a publicly available broad kinase selectivity profile (kinome scan) for MAX-40279?

As of the latest information available, a comprehensive, publicly accessible kinome scan profiling the activity of MAX-40279 against a large panel of kinases has not been identified in the reviewed literature. Therefore, a complete understanding of its off-target profile is limited.

Q5: What are common off-target effects observed with FLT3 and FGFR inhibitors?

While specific data for MAX-40279 is limited, inhibitors of FLT3 and FGFR as a class can have off-target effects on other tyrosine kinases due to structural similarities in their kinase domains. For example, some multi-kinase inhibitors that target FLT3 also show activity against c-KIT, PDGFR, and VEGFR.[6][7] Similarly, some non-selective FGFR inhibitors also target VEGFRs and PDGFRs.[8][9]

Troubleshooting Guides

Problem 1: Unexpected Cell Viability/Toxicity in a Cell Line Not Expressing FLT3 or FGFR

Possible Cause: This could be due to an off-target effect of MAX-40279 on a kinase that is essential for the survival of that specific cell line.

Troubleshooting Steps:

- Confirm Target Expression: Verify that your cell line does not express the primary targets,
 FLT3 and FGFR, at the protein level using Western blot or flow cytometry.
- Consult Kinase Selectivity Databases: Although a specific profile for MAX-40279 is not available, you can search public databases (e.g., KINOMEscan, KIDFamMap) for selectivity



data on structurally similar FLT3/FGFR inhibitors to identify potential off-target kinases.

- Pathway Analysis: Investigate if the affected cell line is known to be dependent on signaling pathways that are commonly affected by off-target activities of FLT3/FGFR inhibitors (e.g., c-KIT, PDGFR, VEGFR signaling).
- Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of MAX-40279 in your cell line. A low IC50 in a target-negative cell line is a strong indicator of a potent off-target effect.
- Rescue Experiment: If a potential off-target is identified, attempt a rescue experiment by overexpressing a constitutively active form of the suspected off-target kinase to see if it reverses the observed phenotype.

Problem 2: Unexplained Changes in Cell Morphology, Adhesion, or Migration

Possible Cause: These effects could be related to the known inhibitory action of MAX-40279 on the endothelial-to-mesenchymal transition (EndMT) or off-target effects on kinases involved in cytoskeletal regulation and cell adhesion.

Troubleshooting Steps:

- Evaluate EndMT Markers: If you are working with endothelial cells or other cell types capable
 of EndMT, assess the expression of key markers. A decrease in mesenchymal markers (e.g.,
 N-cadherin, Vimentin, Snail) and an increase in endothelial markers (e.g., VE-cadherin,
 CD31) would be consistent with EndMT inhibition.
- Assess NDRG1 Phosphorylation: MAX-40279 is known to inhibit NDRG1 phosphorylation at Ser330.[2] NDRG1 is involved in cell migration and adhesion.[10] Use a phospho-specific antibody to determine if pNDRG1 (Ser330) levels are decreased in your cells following treatment.
- Investigate Cytoskeletal Kinases: Many kinases play a role in regulating the cytoskeleton (e.g., ROCK, PAK, FAK). While not confirmed off-targets, it is plausible that a kinase inhibitor could affect these pathways. Review literature on common off-targets of FLT3/FGFR inhibitors to see if any are involved in cytoskeletal dynamics.



 Functional Assays: Quantify the observed changes using functional assays such as wound healing/scratch assays for migration, or cell adhesion assays on different extracellular matrix components.

Quantitative Data Summary

The following tables provide a summary of inhibitory activities for representative FLT3 and FGFR inhibitors to offer a general reference for the expected potency and potential selectivity of this class of compounds. Note: Data for MAX-40279 is not publicly available in this format and is therefore not included.

Table 1: On-Target Activity of Selected FLT3 Inhibitors

Compound	Target	IC50 (nM)	Notes
Quizartinib	FLT3-ITD	1.1	Highly potent and selective for FLT3.[11]
Gilteritinib	FLT3-ITD, FLT3-TKD	0.29, 0.73	Active against both ITD and TKD mutations.[11]
Midostaurin	FLT3, c-KIT, PDGFR, VEGFR	11, 20-100	Multi-kinase inhibitor. [7]
Crenolanib	FLT3-ITD, FLT3-TKD, PDGFR	0.6, 2.5, 3.2	Potent against FLT3 and PDGFR.[7]

Table 2: Potential Off-Target Activities of Selected FGFR Inhibitors



Compound	Primary Target(s)	Common Off- Target(s)	Notes
Dovitinib	FGFR1/2/3, VEGFR1/2/3, PDGFRβ	c-KIT, CSF-1R	Non-selective inhibitor.[8][9]
Erdafitinib	FGFR1-4	RET, VEGFR2	More selective for FGFR family.
Pemigatinib	FGFR1-3	VEGFR2	Selective inhibitor.[12]

Experimental Protocols

Protocol 1: Western Blot for Phospho-NDRG1 (Ser330)

- Cell Lysis: Treat cells with MAX-40279 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-NDRG1 (Ser330) and a loading control antibody (e.g., total NDRG1, GAPDH, or β-actin).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

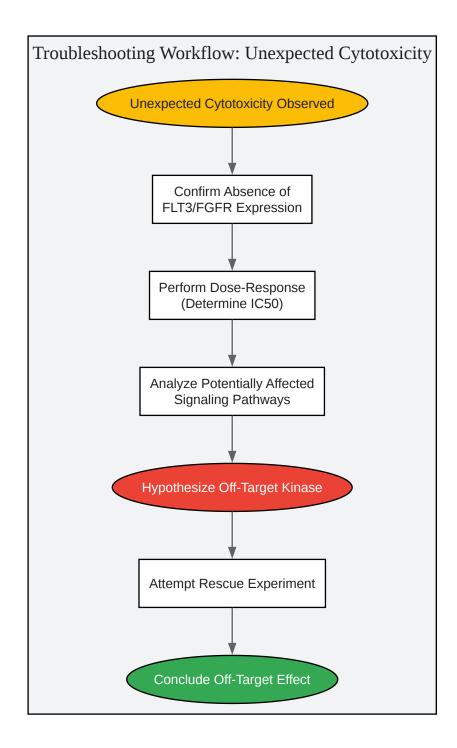


Protocol 2: Immunofluorescence for EndMT Markers

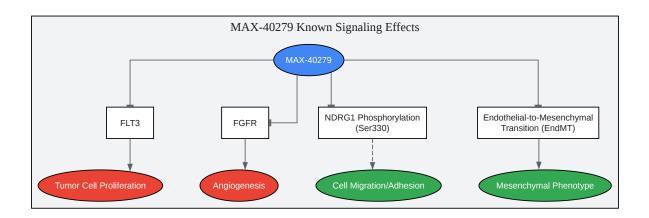
- Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
- Treatment: Treat cells with MAX-40279 as required.
- Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with 1% BSA in PBS for 30 minutes.
- Primary Antibody Incubation: Incubate with primary antibodies against an endothelial marker (e.g., VE-cadherin) and a mesenchymal marker (e.g., Vimentin) for 1 hour at room temperature.
- Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour in the dark.
- Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
- Imaging: Visualize and capture images using a fluorescence microscope.

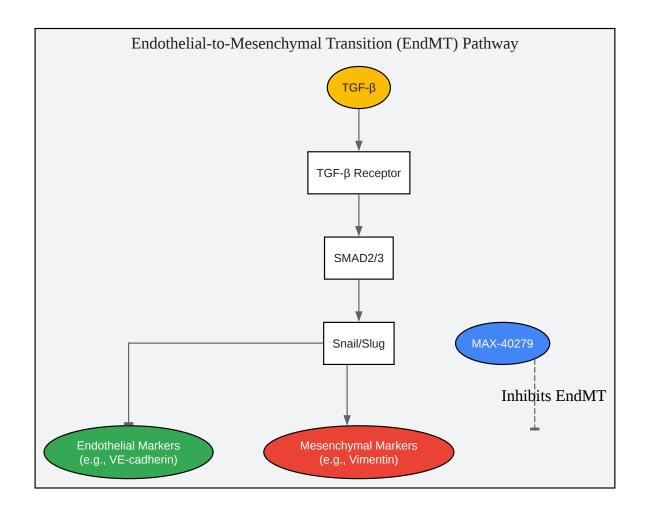
Visualizations













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